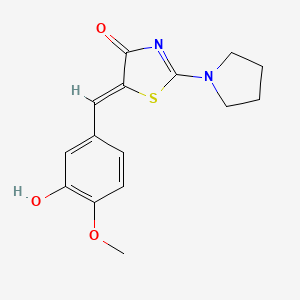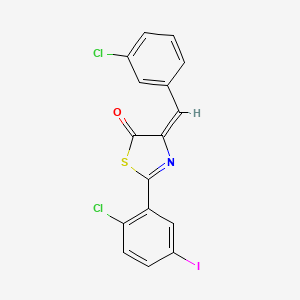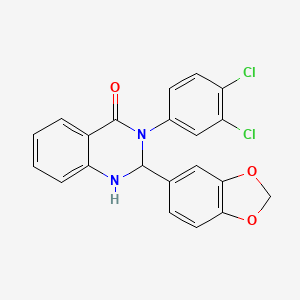![molecular formula C19H15N3O6S B15011200 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl (2E)-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B15011200.png)
2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl (2E)-3-(4-nitrophenyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL (2E)-3-(4-NITROPHENYL)PROP-2-ENOATE is a complex organic compound that features a benzothiazole ring, a carbamoyl group, and a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL (2E)-3-(4-NITROPHENYL)PROP-2-ENOATE typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with methoxy-substituted benzaldehyde under acidic conditions.
Introduction of the Carbamoyl Group: The benzothiazole derivative is then reacted with an isocyanate to introduce the carbamoyl group.
Esterification: The final step involves the esterification of the carbamoyl-substituted benzothiazole with (2E)-3-(4-nitrophenyl)prop-2-enoic acid under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitrophenyl groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The benzothiazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens or sulfonyl chlorides under acidic conditions.
Major Products
Oxidation: Products may include benzothiazole derivatives with oxidized methoxy or nitro groups.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Various substituted benzothiazole derivatives depending on the electrophile used.
科学的研究の応用
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, aiding in catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.
Fluorescent Probes: The benzothiazole ring can be used in the design of fluorescent probes for biological imaging.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Industry
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of [(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL (2E)-3-(4-NITROPHENYL)PROP-2-ENOATE involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole ring can intercalate with DNA or proteins, while the carbamoyl and nitrophenyl groups can form hydrogen bonds or electrostatic interactions, modulating the activity of the target molecules.
類似化合物との比較
Similar Compounds
- [(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL (2E)-3-(4-CHLOROPHENYL)PROP-2-ENOATE
- [(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL (2E)-3-(4-METHOXYPHENYL)PROP-2-ENOATE
Uniqueness
[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL (2E)-3-(4-NITROPHENYL)PROP-2-ENOATE is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring specific electronic interactions or reactivity profiles.
特性
分子式 |
C19H15N3O6S |
|---|---|
分子量 |
413.4 g/mol |
IUPAC名 |
[2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl] (E)-3-(4-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C19H15N3O6S/c1-27-14-7-8-15-16(10-14)29-19(20-15)21-17(23)11-28-18(24)9-4-12-2-5-13(6-3-12)22(25)26/h2-10H,11H2,1H3,(H,20,21,23)/b9-4+ |
InChIキー |
YUKBJLDBEOXWEE-RUDMXATFSA-N |
異性体SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)COC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
正規SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)COC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-{(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-3-(trifluoromethyl)aniline](/img/structure/B15011126.png)
![N-{2-[(4-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B15011132.png)

![4-bromo-N-[2-({2-[(2-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15011149.png)
![(2Z,5E)-2-[(3-methylphenyl)imino]-5-[4-(2-methylpropoxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B15011150.png)
![2-Amino-4-[4-(methylsulfanyl)phenyl]-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B15011153.png)
![2-chloro-5-{5-[(Z)-(2-{4-[(4-fluorophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B15011158.png)
![2-chloro-5-(5-{(1E)-2-cyano-3-[(3,4-dimethylphenyl)amino]-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid](/img/structure/B15011166.png)
![N-cyclohexyl-2-[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B15011174.png)
![(3Z)-3-[2-oxo-2-(2,3,5,6-tetrafluoro-4-methoxyphenyl)ethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B15011177.png)
![N-(3-chloro-4-methylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B15011184.png)

![Furan, 2-(3,4-dimethyl-6-nitrophenyl)-5-[(2-naphthylimino)methyl]-](/img/structure/B15011189.png)

